1-(2-Amino-5-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Amino-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a ketone group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Amino-5-mercaptophenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route may include nitration, reduction, and thiolation reactions to introduce the amino and mercapto groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Amino-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-(2-Amino-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(2-Amino-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
- 1-(2-Amino-4-mercaptophenyl)propan-2-one
- 1-(2-Amino-6-mercaptophenyl)propan-2-one These compounds share similar structural features but differ in the position of the mercapto group, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(2-amino-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-5-8(12)2-3-9(7)10/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
PXAVDMDPPFKTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)S)N |
Origin of Product |
United States |
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